1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a dichlorophenyl derivative and a trifluoromethyl-substituted triazole, the reaction may proceed through nucleophilic substitution and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
生物活性
1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxalines. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and as an anticonvulsant agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps that include the condensation of appropriate precursors followed by cyclization reactions. The initial step often includes the reaction of 2-amino-3-(trifluoromethyl)phenol with 2,4-dichlorobenzaldehyde in the presence of suitable catalysts. Following this, cyclization occurs to form the triazole and quinoxaline rings.
Biological Activity Overview
The biological activity of this compound has been extensively studied across various models and assays. Key findings include:
- Anticonvulsant Activity : Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study involving metrazol-induced convulsions in mice, several derivatives demonstrated promising activity compared to standard medications like phenobarbital .
- Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines. For example, studies have evaluated its effectiveness against melanoma (A375) and other carcinoma cell lines (e.g., MCF-7). Certain derivatives displayed low micromolar range cytotoxic activities with EC50 values indicating potent effects on cell viability .
- Antimicrobial Properties : The compound also exhibits antibacterial and antifungal activities. It has been tested against a variety of bacterial strains and fungi, showing efficacy that suggests potential for therapeutic applications in treating infections .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Interaction with Receptors : Some studies suggest that these compounds may act as antagonists at specific receptors involved in neurotransmission and cellular signaling pathways related to seizure activity and cancer proliferation.
- DNA Intercalation : The ability to intercalate into DNA has been suggested as a mechanism for its anticancer activity. This interaction can disrupt DNA replication and transcription processes in rapidly dividing cancer cells.
- Topoisomerase Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells.
Data Summary
Biological Activity | Model/Assay | Result |
---|---|---|
Anticonvulsant | Metrazol-induced convulsion model | Significant activity compared to phenobarbital |
Anticancer | A375 melanoma cell line | EC50 values in micromolar range |
Antimicrobial | Various bacterial/fungal strains | Efficacy against multiple pathogens |
Case Studies
- Anticonvulsant Study : A study evaluated several [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticonvulsant properties using the metrazol model. Two compounds showed superior efficacy compared to the standard drug phenobarbital, indicating potential for development as new anticonvulsants .
- Cytotoxicity Evaluation : In another investigation focusing on cancer therapies, a series of synthesized compounds were tested against various carcinoma cell lines. The results revealed that specific substitutions on the quinoxaline scaffold significantly enhanced cytotoxicity against melanoma cells .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUILHHRFFGNVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。